5-Bromo-3-morpholin-4-yl-pyridine-2-carbonitrile
Overview
Description
“5-Bromo-3-morpholin-4-yl-pyridine-2-carbonitrile” is a chemical compound with the molecular formula C10H10BrN3O and a molecular weight of 268.11 g/mol. It’s a part of the class of organic compounds known as phenylmorpholines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O/c11-7-9-1-2-10(8-12-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Chemical Reactions and Synthesis
- 5-Bromo-3-morpholin-4-yl-pyridine-2-carbonitrile reacts with secondary dialkylamines like pyrrolidine and morpholine to yield various derivatives. The reaction with morpholine leads to 3-(morpholin-4-yl)isothiazole-4,5-dicarbonitrile, demonstrating its versatility in chemical synthesis (Kalogirou & Koutentis, 2014).
Interaction with Hydrazine Hydrate
- In studies involving 5-morpholino-1,3-oxazole-4-carbonitriles, the interaction with hydrazine hydrate leads to different reaction products, depending on the substituents involved. This underlines its potential in creating diverse chemical compounds (Chumachenko, Shablykin, & Brovarets, 2014).
Antibacterial Evaluation
- Compounds synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine, similar in structure to this compound, have been subjected to antibacterial evaluations. The morpholine substitution was a part of this process, indicating the potential of such compounds in antimicrobial research (Rahimizadeh et al., 2011).
Reactions in Acidic Medium
- The behavior of similar compounds in acidic medium has been described, with 4-morpholino derivatives undergoing different chemical transformations. This highlights the role of such compounds in understanding reaction mechanisms under various conditions (Legroux, Brotn, & Fleury, 1990).
Synthesis of Complex Molecules
- The compound has been used as a starting material in the synthesis of complex molecules like thienotetrahydroisoquinolines, demonstrating its utility in the creation of intricate chemical structures (El-Dean, Radwan, & Zaki, 2008).
Properties
IUPAC Name |
5-bromo-3-morpholin-4-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-8-5-10(9(6-12)13-7-8)14-1-3-15-4-2-14/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYHLPYRPCMEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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